![molecular formula C21H22F3N3 B6132347 3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B6132347.png)
3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole, commonly known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. In
Applications De Recherche Scientifique
SB-269970 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use in the treatment of circadian rhythm disorders, such as jet lag and shift work disorder.
Mécanisme D'action
SB-269970 acts as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, and cognition. By blocking the activity of this receptor, SB-269970 may modulate these processes and provide therapeutic benefits for various disorders.
Biochemical and Physiological Effects
In preclinical studies, SB-269970 has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, it has been shown to improve cognitive function and memory in animal models. It has also been found to modulate circadian rhythms, which may be beneficial for the treatment of circadian rhythm disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SB-269970 in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation is that SB-269970 may have off-target effects on other receptors, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on SB-269970. One area of interest is its potential use in the treatment of circadian rhythm disorders. Additionally, further investigation is needed to fully understand the mechanisms underlying its antidepressant and anxiolytic effects. Finally, there is potential for the development of new compounds based on the structure of SB-269970 that may have improved therapeutic properties.
Méthodes De Synthèse
The synthesis of SB-269970 involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzylamine with 1-(2-bromoethyl)-1H-indole-3-carboxylic acid. The resulting intermediate is then reacted with piperazine to form the final product, SB-269970. The purity of the compound can be increased through recrystallization or chromatography techniques.
Propriétés
IUPAC Name |
3-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c22-21(23,24)19-7-3-1-5-16(19)14-26-9-11-27(12-10-26)15-17-13-25-20-8-4-2-6-18(17)20/h1-8,13,25H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOROCRTFHATLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.